6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
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Overview
Description
6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol is an organic compound with the molecular formula C11H14O It is a derivative of benzoannulene and features a hydroxyl group attached to the sixth carbon of the tetrahydrobenzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable benzoannulene derivative, followed by hydroxylation at the sixth carbon position. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Oxidation: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-one.
Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulene.
Substitution: Formation of various substituted benzoannulene derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Differing by the position of the hydroxyl group.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol : Another positional isomer.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-one : An oxidized form of the compound.
The uniqueness of 6,7,8,9-tetrahydro-5H-benzo7
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11-12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSUHLMQAWNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13249-77-9 |
Source
|
Record name | 6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-6-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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